N-[(2S)-1-[4-(2-Acetyl-1-methylimidazol-4-yl)phenyl]-3-[[2-(dimethylamino)acetyl]amino]propan-2-yl]-3-chloro-4-propan-2-yloxybenzamide
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Overview
Description
PF-2771 is a potent and selective inhibitor of centromere protein E (CENP-E), a kinesin motor protein involved in chromosome alignment during cell division. This compound has shown significant anticancer activity, particularly against basal-like breast cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: PF-2771 is synthesized through a series of chemical reactions involving the coupling of various intermediates. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired purity and yield .
Industrial Production Methods: Industrial production of PF-2771 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet the standards required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: PF-2771 undergoes various chemical reactions, including:
Oxidation: PF-2771 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert PF-2771 into reduced forms with different biological activities.
Substitution: PF-2771 can undergo substitution reactions where functional groups are replaced with other groups to modify its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions include various derivatives of PF-2771 with altered biological activities and properties .
Scientific Research Applications
PF-2771 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function of centromere protein E and its role in cell division.
Biology: Employed in cell biology research to investigate the mechanisms of chromosome alignment and segregation.
Medicine: Explored as a potential anticancer agent, particularly for treating basal-like breast cancer.
Industry: Utilized in the development of new therapeutic agents targeting cell division processes
Mechanism of Action
PF-2771 exerts its effects by selectively inhibiting the motor activity of centromere protein E. This inhibition disrupts the proper alignment of chromosomes during cell division, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the ATPase activity of centromere protein E and its interaction with microtubules .
Comparison with Similar Compounds
Eg5 Inhibitors: Compounds like monastrol and ispinesib target the kinesin Eg5, another motor protein involved in mitosis.
Chromokinesin Inhibitors: Compounds that inhibit chromokinesin, a kinesin involved in chromosome movement.
MCAK Inhibitors: Inhibitors of mitotic centromere-associated kinesin, which regulates microtubule dynamics
Uniqueness of PF-2771: PF-2771 is unique in its high selectivity for centromere protein E, with minimal effects on other kinesins and protein kinases. This selectivity makes it a valuable tool for studying the specific functions of centromere protein E and its potential as a therapeutic target .
Properties
IUPAC Name |
N-[(2S)-1-[4-(2-acetyl-1-methylimidazol-4-yl)phenyl]-3-[[2-(dimethylamino)acetyl]amino]propan-2-yl]-3-chloro-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36ClN5O4/c1-18(2)39-26-12-11-22(14-24(26)30)29(38)32-23(15-31-27(37)17-34(4)5)13-20-7-9-21(10-8-20)25-16-35(6)28(33-25)19(3)36/h7-12,14,16,18,23H,13,15,17H2,1-6H3,(H,31,37)(H,32,38)/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBJNUOZEQTSNN-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)C3=CN(C(=N3)C(=O)C)C)CNC(=O)CN(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)C3=CN(C(=N3)C(=O)C)C)CNC(=O)CN(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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